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molecular formula C8H5F2NO4 B1427395 2-(2,6-Difluoro-4-nitrophenyl)acetic acid CAS No. 543683-36-9

2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Cat. No. B1427395
M. Wt: 217.13 g/mol
InChI Key: MDMRXAYFALTPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365520B2

Procedure details

A solution of the obtained diethyl 2,6-difluoro-4-nitrophenylmalonate (42 g) in a mixed solvent of acetic acid (200 mL), water (150 mL) and conc. sulfuric acid (50 mL) was heated under reflux for 18 hr, and the reaction mixture was concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate (×2). The organic layer was back-extracted with 10% sodium carbonate aqueous solution, and the aqueous layer was acidified with 2N hydrochloric acid. The precipitate was collected by filtration to give 2-(2,6-difluoro-4-nitrophenyl)acetic acid (27.90 g, 128 mmol, 92.0%) as white crystals.
Name
diethyl 2,6-difluoro-4-nitrophenylmalonate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1[CH:12](C(OCC)=O)[C:13]([O:15]CC)=[O:14].C(O)(=O)C.S(=O)(=O)(O)O>O>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1[CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
diethyl 2,6-difluoro-4-nitrophenylmalonate
Quantity
42 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)C(C(=O)OCC)C(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×2)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was back-extracted with 10% sodium carbonate aqueous solution
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 128 mmol
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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